![molecular formula C22H21N5O2 B1674416 加仑西替单水合物 CAS No. 924898-09-9](/img/structure/B1674416.png)
加仑西替单水合物
描述
Galunisertib monohydrate (LY2157299) is an oral small molecule inhibitor of the Transforming Growth Factor-Beta (TGFβ) receptor type I . It is currently under development for the treatment of castration-resistant prostate cancer and rectal adenocarcinoma . It specifically downregulates the phosphorylation of SMAD2, abrogating activation of the canonical pathway .
Molecular Structure Analysis
The molecular structure of Galunisertib monohydrate is complex and detailed information can be found in the referenced scientific literature .Chemical Reactions Analysis
Galunisertib monohydrate demonstrates potent and selective inhibition of TGFβRI with corresponding inhibition of downstream signaling via inhibition of SMAD phosphorylation (pSMAD) .科学研究应用
在癌症治疗中的作用
加仑西替单水合物是一种转化生长因子-β (TGF-β) 信号通路的低分子抑制剂,在各种癌症的治疗中发挥着重要作用。其机制涉及下调 SMAD2 的磷酸化,从而抑制经典的 TGF-β 通路。这种作用在包括乳腺癌、结肠癌、肺癌和肝细胞癌在内的各种癌症模型中表现出抗肿瘤活性 (Herbertz 等人,2015 年)。
药理学发展
加仑西替的药理学发展非常复杂,涉及对其固态性质的详细了解。一项广泛的研究导致发现了加仑西替的十种不同多晶型物,这强调了将最先进的表征方法与计算建模相结合以进行高效药物开发的重要性 (Bhardwaj 等人,2019 年)。
联合治疗应用
加仑西替已与其他标准抗肿瘤方案联合进行研究。这包括研究其与尼沃单抗等药物联合使用治疗胶质母细胞瘤、胰腺癌和肝细胞癌时的有效性。这些研究对于探索新的治疗途径和提高现有癌症治疗的有效性至关重要 (Herbertz 等人,2015 年)。
生物标志物评估
评估接受加仑西替治疗的患者的生物标志物对于评估该药物的药代动力学、药效学和对癌症进展的总体影响至关重要。已经进行研究以了解加仑西替如何影响与 TGF-β 信号通路相关的生物标志物,从而深入了解该药物的作用机制和潜在治疗益处 (Capper 等人,2017 年)。
临床前评估
加仑西替的临床前评估已证明其作为 TGF-β 通路抑制剂的潜力,展示了其在各种癌症模型中抑制肿瘤生长和迁移的能力。这些研究在确定药物的疗效和安全性方面发挥着至关重要的作用,然后才进入临床试验 (Yingling 等人,2017 年)。
作用机制
Galunisertib monohydrate works by inhibiting the TGFβ receptor type I (TGFβRI), which leads to the downregulation of the phosphorylation of SMAD2, thereby abrogating the activation of the canonical pathway . This results in the reversal of TGFβ and regulatory T cell-mediated suppression of human T cell proliferation .
安全和危害
未来方向
Galunisertib monohydrate has shown effectiveness in preclinical models of Myelodysplastic Syndromes (MDS) and acceptable toxicity in phase I studies of solid malignancies . Its combination with PD-L1 blockade resulted in improved tumor growth inhibition and complete regressions in colon carcinoma models . This suggests a potential future direction for the use of Galunisertib monohydrate in combination with other therapies to enhance its anti-tumor effects.
属性
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O.H2O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17;/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOSBNQFZUJWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239014 | |
Record name | Galunisertib (hydrate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galunisertib monohydrate | |
CAS RN |
924898-09-9 | |
Record name | Galunisertib (hydrate) [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924898099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galunisertib (hydrate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40239014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALUNISERTIB MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338K210Q5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。